2-Chloro-3-methyl-4-(pyrrolidin-1-yl)benzaldehyde
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Overview
Description
2-Chloro-3-methyl-4-(pyrrolidin-1-yl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with a chloro group, a methyl group, and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methyl-4-(pyrrolidin-1-yl)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-3-methylbenzaldehyde.
Pyrrolidinyl Substitution: The introduction of the pyrrolidinyl group is achieved through nucleophilic substitution. This involves reacting 2-chloro-3-methylbenzaldehyde with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (around 80-100°C) to facilitate the substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methyl-4-(pyrrolidin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles like amines in the presence of a base (e.g., sodium hydride) in an aprotic solvent at elevated temperatures.
Major Products
Oxidation: 2-Chloro-3-methyl-4-(pyrrolidin-1-yl)benzoic acid.
Reduction: 2-Chloro-3-methyl-4-(pyrrolidin-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-methyl-4-(pyrrolidin-1-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industrial Applications: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-methyl-4-(pyrrolidin-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The pyrrolidinyl group can enhance binding affinity and selectivity towards specific biological targets, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-methylbenzaldehyde: Lacks the pyrrolidinyl group, making it less versatile in biological applications.
4-(Pyrrolidin-1-yl)benzaldehyde: Lacks the chloro and methyl groups, which may affect its reactivity and binding properties.
2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde: Similar structure but different substitution pattern, which can influence its chemical and biological properties.
Uniqueness
2-Chloro-3-methyl-4-(pyrrolidin-1-yl)benzaldehyde is unique due to its specific substitution pattern, which provides a balance of electronic and steric effects. This makes it a valuable intermediate in the synthesis of compounds with tailored biological activities and chemical reactivity.
Properties
IUPAC Name |
2-chloro-3-methyl-4-pyrrolidin-1-ylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-9-11(14-6-2-3-7-14)5-4-10(8-15)12(9)13/h4-5,8H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRVSZPMXUKVQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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